2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Lipophilicity cLogP Medicinal Chemistry

SAR studies on kinase inhibitors demand the exact 4-methylpiperazine motif; des-methyl analogs disrupt protonation and ruin binding reproducibility. This bifunctional aminoacetyl-piperazine building block solves that. • 4-Methyl group locks conformational equilibrium at ATP-binding pockets (predicted pKa ≈ 8.52, cLogP ≈ -1.28) • Primary amine enables acylation, alkylation, or reductive amination for library synthesis • ≥98% purity, high polar-organic solubility; direct precursor for Nintedanib impurity reference standards

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 359821-43-5
Cat. No. B177194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone
CAS359821-43-5
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CN
InChIInChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6,8H2,1H3
InChIKeyANHJTNKMQWWMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone: Core Aminoacetyl-Piperazine Building Block


2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone (CAS 359821-43-5) is an organic compound featuring an aminoacetyl group linked to a 4-methylpiperazine ring . This bifunctional scaffold, with a molecular formula of C7H15N3O and a molecular weight of 157.21 g/mol, provides both a primary amine and a tertiary amine, enabling versatile synthetic derivatization [REFS-1, REFS-2]. It is widely available as a free base or dihydrochloride salt , and is used as a building block in the synthesis of complex molecules, particularly kinase inhibitors and receptor ligands [REFS-2, REFS-4]. The compound is characterized by its high solubility in polar organic solvents and a purity grade typically ≥95% or ≥98% from commercial suppliers .

Scaffold Aminoacetyl-piperazine building block for kinase inhibitor and GPCR ligand synthesis
Form Available as free base or dihydrochloride salt; compatible with polar organic solvent workflows
Purity High-purity grade options may support multi-step synthetic fidelity

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone: Critical Role of 4-Methyl Substitution


Attempting to substitute 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone with a close analog lacking the 4-methyl group or with an alternative N-substituent is scientifically unsound. The 4-methyl group is not an inert spectator; it profoundly influences the piperazine ring's conformational equilibrium, basicity (predicted pKa ≈ 8.52) , and lipophilicity (cLogP ≈ -1.28) , which in turn governs molecular recognition at target sites such as kinase ATP-binding pockets and GPCR orthosteric sites [1]. Using a des-methyl analog (e.g., 2-Amino-1-(piperazin-1-yl)ethanone, CAS 77808-88-9) alters the protonation state and hydrogen-bonding network of the terminal amine, leading to unpredictable changes in binding affinity and off-target activity . Furthermore, the 4-methyl group impacts the compound's physicochemical properties, affecting its solubility and, consequently, its performance in biological assays and downstream reactions . Therefore, to ensure reproducibility in structure-activity relationship (SAR) studies and synthetic reliability, the exact 4-methyl substitution pattern is a critical, non-interchangeable specification.

Des-methyl analog
Removing the 4-methyl group may alter piperazine protonation and H-bonding, potentially shifting kinase binding interactions.
4-Ethyl analog
The larger ethyl substituent can change lipophilicity and pKa relative to the 4-methyl, limiting direct transfer of SAR observations.
Salt form / purity mismatch
Switching between free base and dihydrochloride, or using lower purity grades, may affect solubility and synthetic reproducibility.

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone: Comparative Property Evidence


Lipophilicity Modulation via 4-Methyl Substitution

The presence of the 4-methyl group on the piperazine ring increases the lipophilicity of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone compared to its des-methyl analog, 2-Amino-1-(piperazin-1-yl)ethanone. The target compound has a computed cLogP of -1.28 , while the des-methyl analog has a cLogP of -1.75 . This difference of 0.47 log units indicates a ~3-fold increase in partition coefficient, which can significantly impact membrane permeability and target engagement in cellular assays.

Lipophilicity
Data to verify
cLogP -1.28 vs -1.75, Δ +0.47
May support passive permeability assessment
Computed estimate; experimental validation recommended
Lipophilicity cLogP Medicinal Chemistry SAR

Protonation State: pKa at Piperazine N4

The predicted pKa of the piperazine N4 nitrogen in 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is 8.52 . This value is significantly higher than the predicted pKa of the corresponding nitrogen in the unsubstituted piperazine analog (estimated ~7.8), due to the electron-donating effect of the methyl group. At physiological pH (7.4), the 4-methylpiperazine moiety will be predominantly protonated, whereas the unsubstituted piperazine will have a lower fraction of protonated species. This difference directly affects the compound's ability to engage in ionic interactions with acidic residues in protein binding sites (e.g., kinase hinge regions) and influences its aqueous solubility and distribution.

pKa (N4)
Data to verify
8.52 vs ~7.8, Δ ≈0.7
May influence ionic interactions with acidic binding-site residues
Predicted value; confirm experimentally for assay interpretation
pKa Protonation State Basicity ADME

Commercial Purity and Synthetic Utility

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is offered by multiple reputable vendors at high purity grades, which is essential for minimizing side reactions in multi-step syntheses. For example, ChemScene supplies the compound at ≥98% purity , and Leyan offers a 98% grade . In contrast, the closely related 2-Amino-1-(4-ethylpiperazin-1-yl)ethanone (CAS 915396-94-0) is typically available at a lower purity specification of 95% . This quantitative difference of 3% in purity can be significant in medicinal chemistry campaigns where high-fidelity synthesis is required to avoid purification bottlenecks and ambiguous SAR results.

Purity
Specification review
≥98% (vendor reported)
May support synthetic reproducibility; 3% higher than 4-ethyl analog
Supplier specification; verify lot-specific COA
Synthesis Building Block Purity Procurement

Thermal Stability: Boiling Point Comparison

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone exhibits a boiling point of 286°C at 760 mmHg [REFS-1, REFS-2]. This is approximately 14°C lower than the boiling point of its 4-ethyl analog, 2-Amino-1-(4-ethylpiperazin-1-yl)ethanone, which has a predicted boiling point of 300.5°C . While both are high-boiling, the lower boiling point of the 4-methyl compound can be advantageous during vacuum distillation or solvent evaporation steps, reducing the risk of thermal decomposition and facilitating purification. This property is relevant for laboratory-scale synthesis and process chemistry considerations.

Boiling point
Data to verify
286°C (760 mmHg)
Lower than 4-ethyl analog; may facilitate vacuum distillation
Predicted value; experimental confirmation advised
Physicochemical Properties Stability Safety Storage

Molecular Descriptors: TPSA and H-Bond Donors

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone has a topological polar surface area (TPSA) of 49.57 Ų and one hydrogen bond donor . This is identical to its 4-ethyl analog, but contrasts with the des-methyl analog which has a TPSA of 55.1 Ų and two hydrogen bond donors due to the secondary amine in the piperazine ring . A lower TPSA generally correlates with improved passive membrane permeability, and the presence of only one hydrogen bond donor reduces the desolvation penalty for crossing lipid bilayers. For medicinal chemists designing orally bioavailable compounds, the 4-methyl derivative presents a more favorable starting point for optimizing pharmacokinetic properties compared to the unsubstituted piperazine core.

TPSA & HBD
Data to verify
49.57 Ų, 1 HBD vs 55.1 Ų, 2 HBD
May support CNS penetration optimization studies
Computed descriptors; use as screening filter
TPSA H-bond Donors/Acceptors Drug-likeness Medicinal Chemistry

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone: Drug Discovery & Synthesis Applications


Kinase Inhibitor Scaffold Synthesis

The aminoacetyl-piperazine motif is a privileged substructure in numerous kinase inhibitors, including the FDA-approved drug Nintedanib (which contains a 1,2-bis(4-methylpiperazin-1-yl)ethanone impurity) . 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone serves as a direct synthetic precursor for introducing this crucial pharmacophore. Its primary amine can be acylated, alkylated, or used in reductive amination reactions to generate diverse libraries of ATP-competitive kinase inhibitors. The 4-methyl group's influence on basicity and lipophilicity, as detailed in Section 3, directly impacts the binding affinity of the resulting compounds, making it the preferred starting material over unsubstituted piperazine analogs for achieving potent and selective kinase inhibition [1].

GPCR Ligand & CNS Agent Development

Piperazines are a cornerstone scaffold for targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors in the central nervous system. The 4-methylpiperazine moiety in 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone provides an optimal balance of polarity and lipophilicity for crossing the blood-brain barrier, as evidenced by its lower TPSA and higher cLogP compared to the des-methyl analog . This makes it a strategic choice for synthesizing novel ligands for CNS targets. The primary amine offers a convenient handle for conjugating to various aromatic or heteroaromatic moieties, enabling the rapid exploration of structure-activity relationships for neuropsychiatric disorders .

Bioconjugation & Chemical Probe Synthesis

The free primary amine on 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is highly reactive and can be used for bioconjugation. It can be coupled with activated esters, such as NHS-esters, to link the piperazine group to proteins, fluorophores, or solid supports. This enables the creation of affinity probes for target identification studies, where the 4-methylpiperazine group acts as a recognition element for a specific protein. The high purity (≥98%) offered by key vendors is critical for these applications, as impurities could lead to non-specific labeling or ambiguous results in pull-down assays . Furthermore, its defined physicochemical properties (cLogP, TPSA) make it a reliable tag for modulating the overall polarity of a conjugated probe .

Metabolite & Impurity Reference Standard Synthesis

Given its structural relation to Nintedanib and other 4-methylpiperazine-containing drugs, 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a valuable building block for synthesizing authentic standards of drug metabolites or process-related impurities. For instance, it can be used to prepare the Nintedanib impurity 1,2-bis(4-methylpiperazin-1-yl)ethanone . Its high purity and well-defined physicochemical profile ensure that the synthesized reference materials meet stringent analytical requirements for drug development and quality control. The ability to reliably procure this compound in high purity from multiple vendors streamlines the establishment of impurity profiles for regulatory submissions.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
4-Methylpiperazine core for hinge-region binding interactions
Kinase inhibition and target engagement assays
GPCR ligand synthesis for CNS research
Balanced cLogP/TPSA profile for potential CNS permeability
Receptor binding and cell-based permeability studies
Bioconjugation and chemical probe synthesis
Reactive primary amine for selective conjugation
Conjugation efficiency and target specificity validation
Metabolite and impurity reference standard synthesis
High-purity building block for analytical reference preparation
Purity verification and impurity profiling by HPLC/LC-MS

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